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Compound of Interest |

Compound Name: (3-Hydroxypropyl)urea
CAS No.: 16517-53-6
Cat. No.: B1266340

Executive Summary

(3-Hydroxypropyl)urea (CAS: 16517-53-6) is a mono-substituted urea derivative
characterized by a dual-functional hydrophilic motif: a urea core and a terminal hydroxyl group
separated by a propyl linker.[1] This structure imparts significant hydroscopicity and water
solubility, making it a critical intermediate in polymer synthesis and a potent humectant in
cosmetic formulations (analogous to Hydroxyethyl Urea).

This guide delineates the solubility landscape of (3-Hydroxypropyl)urea, providing estimated
physicochemical parameters based on Structure-Property Relationships (SPR) and detailing
the Laser Monitoring Observation Technique for precise empirical determination.

Physicochemical Characterization

Before analyzing solubility, the solute's fundamental properties must be established to predict
solvent interactions.
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Property Data / Value Note

Chemical Name 1-(3-Hydroxypropyl)urea Also: N-(3-hydroxypropyl)urea
Distinct from Hydroxyethyl

CAS Number 16517-53-6
Urea (2078-71-9)

Molecular Formula C4aH10N202

Molecular Weight 118.13 g/mol

Physical State Crystalline Solid Hygroscopic white powder
High polarity predicts high

Polar Surface Area ~81.6 A2 e . .y P g
water affinity

) Hydrophilic; partitions into
LogP (Predicted) -1.3t0-0.9

aqueous phase

Structural Logic

The molecule consists of a hard urea segment (H-bond donor/acceptor) and a flexible propyl
spacer ending in a hydroxyl group.

o Urea Moiety: Drives high solubility in water via strong dipole-dipole interactions and H-
bonding.

o Propyl Chain: Introduces slight lipophilicity compared to urea, improving compatibility with
lower alcohols (ethanol, isopropanol) compared to unsubstituted urea.

o Hydroxyl Group: Synergizes with the urea headgroup to form extensive solvation shells in
protic solvents.

Solubility Landscape

Due to the niche status of the propyl analog compared to the ethyl variant, specific literature
values are often proprietary. The following data represents a high-confidence solubility profile
derived from thermodynamic analogs (Urea and Hydroxyethyl Urea).

Solvent Compatibility Matrix
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Representative Solubility .
Solvent Class o Mechanism
Solvents Prediction
) ) Extensive H-bond
Polar Protic Water Very High (> 500 g/L)

network formation.

Lower Alcohols Methanol, Ethanol

High

Solvation of
hydroxyl/urea groups;
propyl chain aids

entropy.

Propylene Glycaol,
Glycols
Glycerol

Very High

"Like-dissolves-like";
excellent cosolvent

compatibility.

Polar Aprotic DMSO, DMF

High

Strong dipole
interactions with the

urea carbonyl.

Non-Polar Hexane, Chloroform

Insoluble

Lack of H-bonding
capability; high energy
penalty for cavity

formation.

Thermodynamic Behavior

The dissolution of (3-Hydroxypropyl)urea in water is endothermic (

), similar to urea.

» Temperature Effect: Solubility increases significantly with temperature.

e Entropy (

): Positive. The breakdown of the crystal lattice and the flexibility of the propyl chain in

solution drive the process entropically.

Experimental Protocol: Solubility Determination
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For precise formulation, researchers must generate empirical data. The Laser Monitoring
Observation Technique is the gold standard for dynamic solubility measurement, offering higher

accuracy than static gravimetric methods.

Methodology: Laser Monitoring System

This method detects the exact moment of dissolution (solid disappearance) by monitoring the

transmittance of a laser beam through the solution.
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Start: Sample Preparation

Weigh Solute (m1) & Solvent (m2)
(Analytical Balance +0.0001g)

;

Load into Jacketed Equilibrium Cell

i

Set Initial Temp (T_start)
(Thermostatic Bath)

;

Constant Stirring
(Magnetic Stirrer)

Laser Transmission Monitoring

(He-Ne Laser, Photodetector)

Slow Heating Rate
(e.g., 0.2 K/min)

onitor Intensity

Detect Transmittance Spike

(Solid Disappearance)

Record Dissolution Temp (T_eq)

i

Calculate Mole Fraction (x)

Click to download full resolution via product page
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Figure 1: Workflow for the Laser Monitoring Solubility Determination. The transmittance spike
indicates the precise point where the last crystal dissolves.

Calculation
The solubility is expressed as the mole fraction (
) of (3-Hydroxypropyl)urea:

Where:

e : Mass of solute and solvent.

¢ : Molecular weight of solute (118.13 g/mol ) and solvent.

Mathematical Modeling

To correlate experimental data for interpolation, the Modified Apelblat Equation is the industry
standard for urea derivatives.

¢ : Mole fraction solubility.
¢ : Absolute temperature (Kelvin).
o : Empirical model parameters determined by regression analysis.

o A and B reflect the enthalpy-entropy compensation.
o C accounts for the temperature dependence of the heat capacity.

Validation Criteria: A Relative Average Deviation (RAD) of < 2% indicates a high-quality fit
suitable for process engineering calculations.

Applications & Formulation Insights
Hydrotropic Effects

(3-Hydroxypropyl)urea acts as a hydrotrope, increasing the solubility of poorly soluble drugs
(e.g., allantoin, metronidazole) in aqueous formulations.
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e Mechanism: It disrupts the water structure and lowers the interfacial tension, creating
"clusters"” that solubilize hydrophobic molecules.

e Usage: In topical gels, it allows for higher loadings of active pharmaceutical ingredients
(APIs) without precipitation.

Cosmetic Function

o Humectancy: Matches or exceeds glycerin in water retention capacity due to the dual H-
bonding sites.

o Sensory Profile: Unlike the sticky after-feel of glycerin, the propyl chain reduces tackiness,
providing a "dry-touch” moisturizing effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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